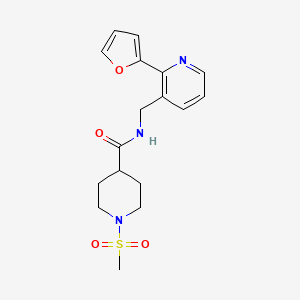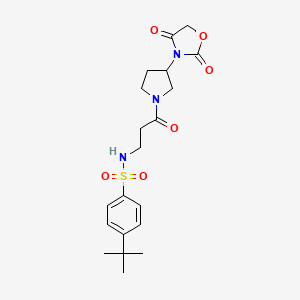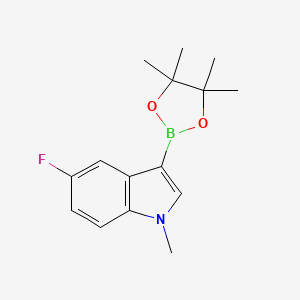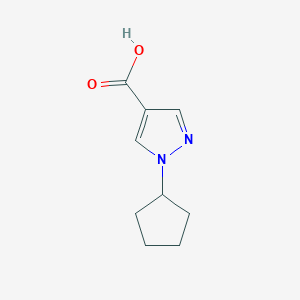
1-cyclopentyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-cyclopentyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The structure of this compound is discussed based on crystallographic results . The InChI code for this compound is 1S/C9H12N2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 180.21 .Aplicaciones Científicas De Investigación
1-cyclopentyl-1H-pyrazole-4-carboxylic acid has been used in various scientific research applications. It has been used as a precursor for the synthesis of other heterocyclic compounds, such as pyrazolopyridines and pyrazolopyrimidines. It has also been used as a ligand for transition metal complexes, which can be used in various catalytic reactions. In addition, this compound has been used as a building block for the synthesis of biologically active compounds, such as antibiotics and antiviral agents.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX). This enzyme is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. By inhibiting the activity of COX, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopentyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
1-cyclopentyl-1H-pyrazole-4-carboxylic acid has potential applications in various fields, such as medicinal chemistry, organic synthesis, and biochemistry. In the future, it may be possible to use this compound as a drug for the treatment of inflammatory diseases. In addition, it may be possible to use this compound as a building block for the synthesis of novel heterocyclic compounds. Finally, it may be possible to use this compound as a ligand for transition metal complexes, which can be used in various catalytic reactions.
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopentylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUUTQPCNJARAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

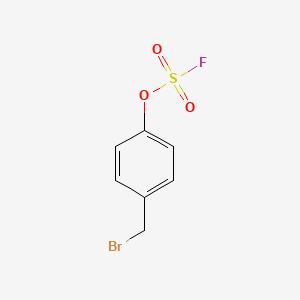
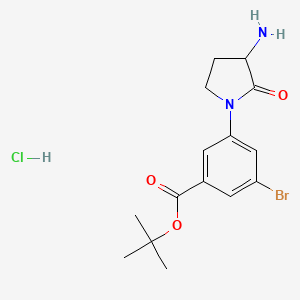
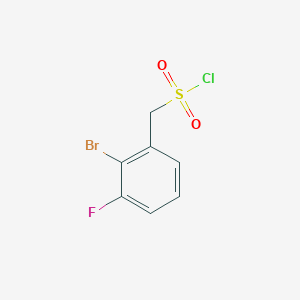
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)
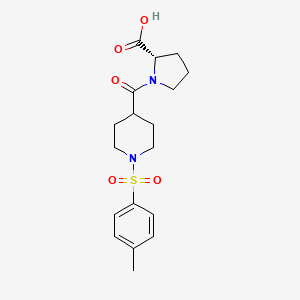
![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)
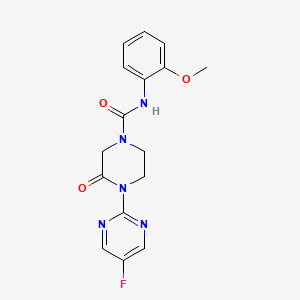
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
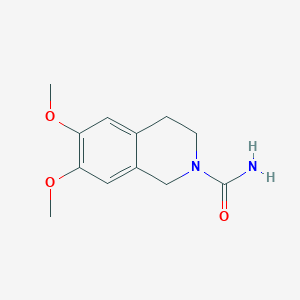

![N-[[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2909862.png)
